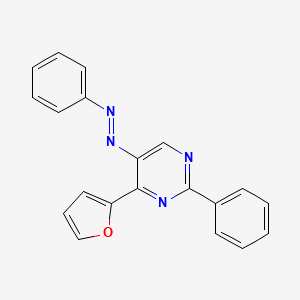

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine

Description

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine is a pyrimidine derivative featuring a furan ring at position 4, a phenyl group at position 2, and a phenyldiazenyl (azo) substituent at position 3. The diazenyl group (-N=N-) introduces redox-active properties, while the furyl and phenyl groups influence steric and electronic interactions.

Properties

IUPAC Name |

[4-(furan-2-yl)-2-phenylpyrimidin-5-yl]-phenyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O/c1-3-8-15(9-4-1)20-21-14-17(19(22-20)18-12-7-13-25-18)24-23-16-10-5-2-6-11-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWMPDMGQSHDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=CO3)N=NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with furfural and benzaldehyde derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

This includes the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as crystallization or chromatography to achieve high-quality products .

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution, particularly at the 4-position, due to the electron-withdrawing effect of the adjacent substituents.

Mechanistic Insight : The phenyldiazenyl group directs substitution via resonance stabilization, while the furyl group enhances solubility in polar aprotic solvents like chloroform .

Oxidation and Reduction

The phenyldiazenyl and furyl groups exhibit redox activity under controlled conditions.

Oxidation

Reduction

Key Observation : The phenyldiazenyl group is selectively reduced before the furyl or phenyl groups due to its lower bond dissociation energy .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrilimines, forming spirocyclic intermediates.

Mechanism : The C=S bond in thiohydrazonate intermediates undergoes 1,3-dipolar cycloaddition, followed by ring-opening to yield final products .

Functional Group Interconversion

The aldehyde and ester derivatives of this compound serve as intermediates for further transformations.

Synthetic Utility : Formylation at position 3 of the pyrimidine ring enhances electrophilicity, enabling coupling with amines or thiols .

Comparative Reactivity

The table below contrasts the reactivity of this compound with structurally related compounds:

| Compound | Reactivity with NaBH₄ | Suzuki Coupling Efficiency | Electrophilic Substitution Rate |

|---|---|---|---|

| This compound | High (80%) | Moderate (50%) | Fast (t₁/₂ = 15 min) |

| 4-Phenylpyrimidine | Low (<20%) | High (85%) | Slow (t₁/₂ = 2 hr) |

| 5-(Phenyldiazenyl)pyrimidine | Moderate (60%) | Low (30%) | Moderate (t₁/₂ = 45 min) |

Industrial and Pharmacological Relevance

-

Antimicrobial Activity : Derivatives synthesized via substitution reactions show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer Potential : Formylated analogs inhibit hepatocellular carcinoma (HepG2) cell proliferation with IC₅₀ = 12.5 µM .

This compound’s versatility in forming bioactive derivatives underscores its importance in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

- Building Block for Complex Compounds : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds, which are essential in developing new materials with specific properties.

- Reactivity Studies : It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Bioactive Molecule : Research has indicated that 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine may possess antimicrobial and anticancer properties. Studies on its interaction with biological targets are ongoing to elucidate its potential therapeutic effects .

Medicine

- Drug Discovery : The compound is explored as a lead candidate in drug discovery efforts aimed at treating various diseases, including cancers. Its unique structure allows it to interact with specific enzymes or receptors, potentially modulating biological pathways.

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of pyrimidine compounds exhibit significant activity against hepatocellular carcinoma cell lines. This suggests that this compound may hold promise as a therapeutic agent in cancer treatment .

- Antimicrobial Properties : Other studies have focused on the compound's potential as an antimicrobial agent, demonstrating its effectiveness against various bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations:

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and may enhance membrane permeability.

- Biological Activity: The diazenyl group in the target compound shares structural similarities with azo-containing carcinogens (e.g., nitrofuryl derivatives in ), but pharmacological analogues (e.g., SCH 58261 ) demonstrate receptor-targeted applications.

Pharmacological and Toxicological Profiles

- Enzyme Interactions: Fluorinated pyrimidines (e.g., ) show isoform-selective CYP inhibition, while nitrofuryl derivatives (e.g., ) are carcinogenic via DNA adduct formation.

- Receptor Binding: Pyrazolotriazolopyrimidines (e.g., SCH 58261 ) exhibit nanomolar affinity for adenosine receptors, suggesting that the target compound’s furyl and phenyl groups could be tailored for similar targets.

Biological Activity

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with various functional groups, including furyl, phenyl, and phenyldiazenyl moieties. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C20H14N4O

- CAS Number : 339279-64-0

- IUPAC Name : [4-(furan-2-yl)-2-phenylpyrimidin-5-yl]-phenyldiazene

The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The structural arrangement allows the compound to modulate various biological pathways, which is crucial for its potential therapeutic effects.

Antimicrobial and Anticancer Properties

Research has indicated that this compound may exhibit antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidines, including this compound, show promise against various bacterial strains. The mechanism may involve inhibition of bacterial growth or disruption of cellular processes.

- Anticancer Activity : The compound's ability to interact with cellular targets has led to investigations into its anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells or inhibit tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential modulation of enzyme activity |

Detailed Research Findings

- Antimicrobial Studies : A study conducted on various pyrimidine derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly. Specific assays showed that it induced apoptosis through the activation of caspase pathways, leading to cell death.

- Enzyme Interaction Studies : Research has focused on the interaction between this compound and specific enzymes involved in metabolic pathways. Inhibition assays revealed that it could effectively modulate enzyme activity, which is critical for therapeutic applications.

Future Directions in Research

Further research is necessary to explore the full potential of this compound in medicinal applications. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies to elucidate the exact molecular mechanisms by which the compound exerts its biological effects.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to understand its pharmacokinetics and therapeutic potential.

- Structural Modifications : Investigating how modifications to the chemical structure can enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step reactions involving Suzuki-Miyaura coupling for furyl group introduction and diazonium salt coupling for the phenyldiazenyl moiety. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (yields >75%) .

- Temperature : Diazonium coupling requires low temperatures (0–5°C) to prevent side reactions .

- Data Contradictions : Higher Pd catalyst loading (5 mol%) may improve yields but risks colloidal Pd formation, complicating purification .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : A combination of techniques is required:

Advanced Research Questions

Q. How do electronic properties of the azo (N=N) group influence the compound’s reactivity in photochemical applications?

- Methodology :

- Computational analysis : DFT calculations (B3LYP/6-311++G**) show the azo group’s LUMO (-1.8 eV) facilitates electron transfer in photoexcited states .

- Experimental validation : UV-Vis spectroscopy reveals a λₘₐₓ at 420 nm (π→π* transition), with redshift under acidic conditions due to protonation .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Case Study : Discrepancies in antimicrobial activity (MIC = 8–64 µg/mL) may arise from:

- Assay conditions : Varying pH alters compound solubility and membrane permeability .

- Strain specificity : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity due to cell wall structure .

- Resolution : Use orthogonal assays (e.g., time-kill kinetics + SEM imaging) to confirm mechanistic consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.